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molecular formula C11H12BrF2NO B1526714 4-(4-Bromo-2,6-difluorobenzyl)morpholine CAS No. 1092563-36-4

4-(4-Bromo-2,6-difluorobenzyl)morpholine

Cat. No. B1526714
M. Wt: 292.12 g/mol
InChI Key: DXXXUBUNRAGOPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09115088B2

Procedure details

A mixture of 4-bromo-2,6-difluorobenzaldehyde, available from Sigma-Aldrich, (500 mg, 2.26 mmol) and morpholine (0.198 ml, 2.26 mmol) was prepared in chloroform (10 ml) at room temperature and heated to 58-60° C. in a sealed tube for 1 h. The mixture was then cooled to room temperature and sodium triacetoxyborohydride (719 mg, 3.39 mmol) was added and the mixture heated again to 58-60° C. in a sealed tube for 60 h. The mixture was allowed to cool down to room temperature and then washed with water (5 ml), filtered through a phase separator and concentrated in vacuo. Crude 1HNMR (CDCl3) suggested an 8:2 mixture of the desired amine to the imine product. After initial chromatography (1-5% methanol/dichloromethane) which did not separate products, mixture was purified by preparative HPLC to afford 4-(4-bromo-2,6-difluorobenzyl)morpholine as a colourless oil (247 mg, 0.85 mmol, 37%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.198 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
719 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[C:8]([F:10])[C:5]([CH:6]=O)=[C:4]([F:11])[CH:3]=1.[NH:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>C(Cl)(Cl)Cl>[Br:1][C:2]1[CH:9]=[C:8]([F:10])[C:5]([CH2:6][N:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)=[C:4]([F:11])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=O)C(=C1)F)F
Step Two
Name
Quantity
0.198 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
719 mg
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
59 (± 1) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated again to 58-60° C. in a sealed tube for 60 h
Duration
60 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool down to room temperature
WASH
Type
WASH
Details
washed with water (5 ml)
FILTRATION
Type
FILTRATION
Details
filtered through a phase separator
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
an 8:2 mixture of the desired amine to the imine product
CUSTOM
Type
CUSTOM
Details
After initial chromatography (1-5% methanol/dichloromethane) which did not separate products, mixture
CUSTOM
Type
CUSTOM
Details
was purified by preparative HPLC

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(CN2CCOCC2)C(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.85 mmol
AMOUNT: MASS 247 mg
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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